



Application Notes: SIRT7 Inhibitor 97491 in Uterine Sarcoma Cell Lines

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Compound of Interest						
Compound Name:	SIRT7 inhibitor 97491					
Cat. No.:	B2376485	Get Quote				

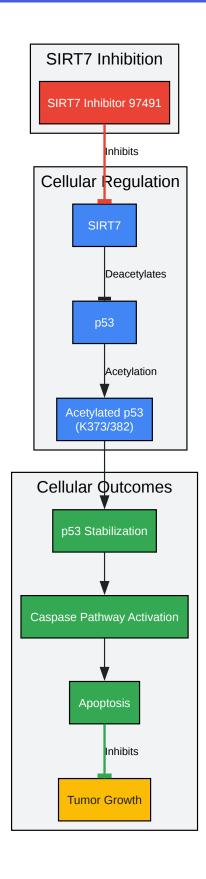
Audience: Researchers, scientists, and drug development professionals.

Introduction Sirtuin 7 (SIRT7), a member of the NAD+-dependent class III histone deacetylase family, is primarily localized in the nucleolus and plays a crucial role in regulating cellular processes such as ribosome biogenesis, genomic stability, and cell proliferation.[1][2] Emerging evidence indicates that SIRT7 is overexpressed in several cancers, including endometrial and uterine cancers, where it often acts as an oncogene, promoting tumor growth and survival.[3][4] [5] This makes SIRT7 a compelling therapeutic target. **SIRT7 inhibitor 97491** is a novel and potent small molecule inhibitor with high specificity for SIRT7 (IC50 = 325 nM).[6][7][8][9] These application notes provide a comprehensive overview of the use of inhibitor 97491 in uterine sarcoma cell lines, summarizing key quantitative data and providing detailed experimental protocols.

Mechanism of Action SIRT7 promotes tumorigenesis in part by deacetylating and destabilizing the tumor suppressor protein p53.[1] The deacetylation of p53 by SIRT7 attenuates its activity, leading to decreased apoptosis and enhanced cancer cell growth.[1]

SIRT7 inhibitor 97491 exerts its anticancer effects by blocking the deacetylase activity of SIRT7. This inhibition leads to the hyperacetylation of p53 at key lysine residues (K373/382), which stabilizes the protein and enhances its tumor-suppressive functions.[1][7][8] Stabilized p53 subsequently activates downstream apoptotic pathways, including the caspase cascade, resulting in programmed cell death and the suppression of tumor progression.[1][6][9]





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Caption: Mechanism of action for SIRT7 inhibitor 97491.



Quantitative Data Summary

The efficacy of **SIRT7 inhibitor 97491** has been evaluated in both in vitro and in vivo models using the human uterine sarcoma MES-SA cell line.

Table 1: In Vitro Activity of SIRT7 Inhibitor 97491

Cell Line	Assay Type	Concentrati on (µM)	Incubation Time	Key Results	Citation(s)
MES-SA	Proliferation	5 and 10	72 hours	>50% decrease in cell proliferation.	[6][7][9]
MES-SA	Proliferation	< 5	Not Specified	IC50 for cell proliferation.	[10][11]
HEK293	Cytotoxicity	1 - 10	24 hours	No significant cytotoxic effects observed.	[6][7][9]
MES-SA	Protein Acetylation	Not Specified	24 hours	Increased p53 acetylation at K373/382.	[10][11]

Table 2: In Vivo Efficacy of SIRT7 Inhibitor 97491



Animal Model	Cell Line	Treatment Protocol (Dose, Route, Schedule)	Outcome	Citation(s)
Balb/c Nude Mice	MES-SA	20 mg/kg/day, Intraperitoneal (i.p.), 5 days/week for 3 weeks	Significant inhibition of tumor growth.	[9][10][11]
Balb/c Nude Mice	MES-SA	2 mg/kg, Intraperitoneal (i.p.), 5 days/week for 3 weeks	Effective suppression of tumor growth.	[6][7]

Note: A discrepancy in the effective in vivo dosage exists in the literature, with sources citing both 2 mg/kg and 20 mg/kg/day. The higher dose of 20 mg/kg/day is more frequently cited in detailed protocols.[9][10][11]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (96-well format)

This protocol details the steps to assess the effect of **SIRT7 inhibitor 97491** on the proliferation of MES-SA uterine sarcoma cells.



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Caption: Workflow for the in vitro cell proliferation assay.

Materials:

- Human uterine sarcoma MES-SA cells
- **SIRT7** inhibitor **97491** (CAS: 1807758-81-1)
- Dimethyl sulfoxide (DMSO), sterile
- Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
- Sterile 96-well flat-bottom plates
- Cell proliferation assay reagent (e.g., MTS, WST-1)
- Multichannel pipette
- Microplate reader

Procedure:

- Cell Seeding: Harvest MES-SA cells and perform a cell count. Dilute the cells in a complete culture medium to a final concentration of 3 x 10^4 cells/mL. Seed 100 μ L per well (3,000 cells/well) into a 96-well plate.[9]
- Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
- Compound Preparation: Prepare a 10 mM stock solution of SIRT7 inhibitor 97491 in DMSO. Create serial dilutions in a complete culture medium to achieve 2X the final desired concentrations (e.g., 20 μM, 10 μM, 2 μM). Include a vehicle control (medium with the same percentage of DMSO as the highest concentration).
- Treatment: Carefully remove the medium from the wells and add 100 μL of the appropriate treatment or vehicle control solution to each well.
- Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[9]

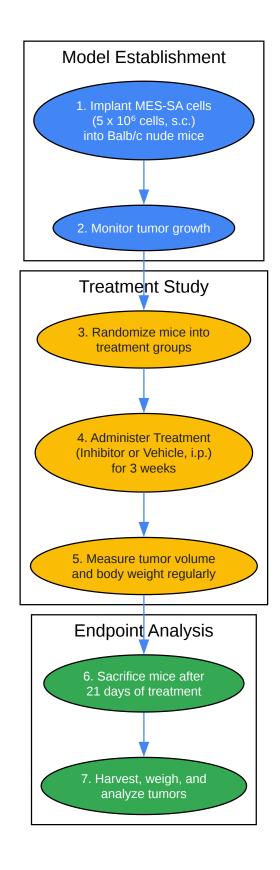


- Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions (typically 10-20 μL). Incubate for the recommended time (e.g., 1-4 hours).
- Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
- Analysis: Normalize the readings to the vehicle control wells to determine the percentage of cell proliferation inhibition for each concentration.

Protocol 2: In Vivo Xenograft Tumor Model

This protocol describes the establishment of a uterine sarcoma xenograft model and treatment with SIRT7 inhibitor 97491.





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Caption: Workflow for the in vivo xenograft mouse model.



Materials:

- Female Balb/c nude mice (6-8 weeks old)[7]
- Human uterine sarcoma MES-SA cells
- SIRT7 inhibitor 97491
- Vehicle components (e.g., DMSO, Corn Oil, or PEG300/Tween80)
- Sterile PBS and Matrigel (optional)
- Syringes and needles for injection
- Calipers for tumor measurement

Procedure:

- Cell Preparation: Harvest MES-SA cells and resuspend them in sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL. A 1:1 mixture with Matrigel can enhance tumor take rate.
- Implantation: Subcutaneously inject 100 μ L of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[9]
- Tumor Growth: Monitor the mice regularly for tumor formation. Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
- Group Randomization: Once tumors reach the desired size, measure the tumor volume and randomize the mice into treatment and control groups (n=5 or more per group).[9]
- Dosing Solution Preparation: Prepare the dosing solution of SIRT7 inhibitor 97491 (e.g., 20 mg/kg) in a suitable vehicle. A common vehicle can be prepared by dissolving the inhibitor in DMSO first, then diluting with corn oil.[7]
- Administration: Administer the inhibitor or vehicle control via intraperitoneal (i.p.) injection daily for 5 consecutive days, followed by 2 days of rest. Repeat this cycle for 3 weeks.[9]



- Monitoring: Measure tumor dimensions with calipers and mouse body weight 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
- Endpoint: After 21 days of treatment, sacrifice the mice according to institutional guidelines. [9] Harvest the tumors, record their final weight, and process them for further analysis (e.g., histology, Western blot).

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